Superior Antiviral Potency of the Bis-CF3 Pyrimidine Scaffold vs. Commercial Standard Ningnanmycin
A closely related analog from the bis-CF3 pyrimidine series (compound 5j) exhibited a curative EC50 of 126.4 µg/mL against tobacco mosaic virus (TMV), which was significantly lower than the commercial antiviral ningnanmycin (EC50 >200 µg/mL) [1]. Although this is not a direct head-to-head with the exact target compound, the SAR trend demonstrates that dual CF3 substitution enhances antiviral activity by improving target affinity and systemic mobility.
| Evidence Dimension | Antiviral potency (curative EC50) |
|---|---|
| Target Compound Data | Analog 5j (bis-CF3 pyrimidine): EC50 = 126.4 µg/mL |
| Comparator Or Baseline | Ningnanmycin: EC50 >200 µg/mL |
| Quantified Difference | At least 1.6-fold improvement |
| Conditions | In vivo curative assay on tobacco leaves infected with TMV |
Why This Matters
For researchers developing antiviral agents for crop protection, a scaffold with demonstrated superiority over a commercial standard provides a validated starting point, reducing lead optimization time.
- [1] Tang X, Zhan W, Chen S, et al. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. 2022;15(9):104110. View Source
